molecular formula C16H13FO B3107979 (2E)-3-(2-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one CAS No. 1632165-26-4

(2E)-3-(2-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B3107979
CAS No.: 1632165-26-4
M. Wt: 240.27 g/mol
InChI Key: SMFNOJYIEFZVDD-ZHACJKMWSA-N
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Description

(2E)-3-(2-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-fluoroacetophenone and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated ketone or alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology and Medicine:

    Antimicrobial Activity: Chalcones, including (2E)-3-(2-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, have been studied for their antimicrobial properties against various bacterial and fungal strains.

    Anticancer Activity: Some chalcone derivatives have shown potential anticancer activity by inducing apoptosis in cancer cells.

Industry:

    Dye and Pigment Production: Chalcones are used as intermediates in the synthesis of dyes and pigments due to their conjugated double bond system, which can impart color.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one in biological systems is not fully understood. it is believed to involve interactions with cellular proteins and enzymes, leading to the disruption of cellular processes. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophilic sites on proteins and enzymes, potentially leading to the inhibition of their activity.

Comparison with Similar Compounds

  • (2E)-3-(2-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
  • (2E)-3-(2-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one
  • (2E)-3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Comparison:

  • Fluorine vs. Chlorine/Bromine: The presence of a fluorine atom in (2E)-3-(2-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one can influence its reactivity and biological activity compared to its chlorine or bromine analogs. Fluorine is more electronegative, which can affect the compound’s electronic properties and interactions with biological targets.
  • Methyl Group: The methyl group on the phenyl ring can also impact the compound’s hydrophobicity and steric interactions, potentially influencing its overall activity and selectivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-(2-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO/c1-12-6-8-14(9-7-12)16(18)11-10-13-4-2-3-5-15(13)17/h2-11H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFNOJYIEFZVDD-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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